molecular formula C30H46O8 B1173600 3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one CAS No. 127-32-2

3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B1173600
CAS No.: 127-32-2
M. Wt: 534.7 g/mol
InChI Key: XRWQBDJPMXRDOQ-KJVXBACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Periplocymarin (IUPAC name: 3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one ) is a steroidal glycoside with the molecular formula C₃₀H₄₆O₈ and a molecular weight of 534.68 g/mol . The compound belongs to the cardenolide glycoside class, characterized by a cyclopenta[a]phenanthrene steroid nucleus fused to a γ-lactone ring and a sugar moiety (methylated cymarose).

Synonyms include Vanderosid , Vanderoside , and 杠柳次苷 (Chinese nomenclature). The stereochemical configuration of its eight chiral centers (3S, 5S, 10R, 13R, 14S, 17R, 2R, 5R) is critical for its bioactivity.

Structural Features

  • Aglycone : 5,14-dihydroxy-10,13-dimethyl-17β-furan-5-one
  • Sugar unit : 5-hydroxy-4-methoxy-6-methyloxan-2-yl (methylated cymarose).

Historical Context and Discovery

Periplocymarin was first isolated in the early 20th century from the bark of Periploca graeca and Strophanthus species. Key milestones include:

  • 1928 : Jacobs and Hoffmann identified periplocymarin during studies on Periploca graeca extracts.
  • 1940s : Von Euw and Reichstein elucidated its structure, confirming the glycosidic bond between periplogenin (aglycone) and cymarose.
  • 2010s : Modern studies revealed its anticancer potential, particularly in sarcoma and prostate cancer cell lines.

Traditional use of source plants, such as Periploca sepium in Chinese medicine for rheumatoid arthritis, provided early pharmacological clues.

Natural Sources and Plant Distribution

Periplocymarin occurs in specific plant families and regions:

Primary Sources

Plant Species Family Geographic Distribution
Periploca sepium Apocynaceae China, temperate Asia
Periploca graeca Apocynaceae Mediterranean, Balkans
Strophanthus nicholsonii Apocynaceae Southern Africa

Ecological Preferences

  • Thrives in temperate to tropical climates (15–30°C annual mean).
  • Often found in well-drained soils on slopes, forest edges, and coastal shell ridges.

Biosynthetic Sites

  • Localized in secondary phloem and pith tissues , coinciding with rubber particle-associated proteins (CPT, SRPP, REF).

Classification as a Cardiac Glycoside

Periplocymarin is a cardioactive steroid with the following characteristics:

Mechanistic Class

  • Na⁺/K⁺-ATPase inhibitor : Binds to the α-subunit of the enzyme, increasing intracellular Ca²⁺ concentrations and myocardial contractility.

Structural Hallmarks

  • Steroid nucleus : Cyclopenta[a]phenanthrene with hydroxyl groups at C5 and C14.
  • Lactone ring : Unsaturated γ-lactone at C17β.
  • Sugar moiety : Methylated cymarose linked via β-glycosidic bond to C3.

Biological Significance

  • Traditional : Used as a cardiotonic in Mediterranean and Asian folk medicine.
  • Modern : Exhibits anticancer activity (IC₅₀ = 0.02–0.29 μM in PC3 and SW-872 cells) via death receptor-mediated apoptosis.

Properties

IUPAC Name

3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3/t17?,19-,20+,21?,22?,23?,25-,26+,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBDJPMXRDOQ-KJVXBACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925756
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-5,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-32-2
Record name 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-5,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-[(3S,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one , also known as Peruvoside , is a complex cardiac glycoside derived from the plant Cascabela thevetia. This article delves into its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular formula of Peruvoside is C30H44O9C_{30}H_{44}O_{9} with a molar mass of approximately 548.67 g/mol. Its intricate structure includes multiple hydroxyl groups and a furanone moiety that contribute to its biological activity.

Peruvoside exhibits its biological effects primarily through the inhibition of Na+/K+ ATPase activity. This inhibition leads to an increase in intracellular sodium levels, which subsequently promotes calcium influx via the Na+/Ca2+ exchanger. The result is enhanced myocardial contractility and improved cardiac output, making it beneficial for treating heart failure .

Pharmacological Effects

  • Cardiotonic Effects : Peruvoside acts as a positive inotropic agent. It has been shown to improve heart contractility without significantly increasing heart rate . This property is crucial in managing conditions like congestive heart failure.
  • Antioxidant Activity : Research indicates that Peruvoside possesses antioxidant properties that can mitigate oxidative stress in cardiac tissues. This effect contributes to its cardioprotective role .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This activity may further enhance its therapeutic potential in cardiovascular diseases .

Clinical Applications

  • Heart Failure Management : A study involving patients with chronic heart failure showed that Peruvoside administration resulted in significant improvements in left ventricular ejection fraction (LVEF) and exercise tolerance compared to placebo groups .
  • Comparative Studies : In comparative studies with other cardiac glycosides like digoxin, Peruvoside exhibited similar efficacy but with a potentially better safety profile due to fewer side effects related to arrhythmias .
  • Toxicology and Safety : While generally well-tolerated, high doses of Peruvoside can lead to toxicity characterized by gastrointestinal disturbances and electrolyte imbalances. Monitoring is essential during therapy .

Data Summary Table

Biological Activity Effect Reference
CardiotonicIncreased myocardial contractility
AntioxidantReduced oxidative stress
Anti-inflammatoryDecreased cytokine levels
Heart Failure ImprovementEnhanced LVEF

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this structure may exhibit anticancer properties. For example:

  • Case Study : A study published in Cancer Research highlighted that derivatives of cyclopenta[a]phenanthrenes possess cytotoxic effects against various cancer cell lines. The structural features of the compound may enhance its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest .

Cardiovascular Health

The compound's structural analogs are being investigated for their potential benefits in cardiovascular health:

  • Case Study : A clinical trial explored the effects of similar compounds on patients with chronic heart failure. Results indicated improvements in cardiac function and reduction in symptoms associated with heart failure .

Natural Product Chemistry

The compound has been identified in natural sources such as Streblus asper and Antiaris toxicaria. This suggests its role in traditional medicine and its potential as a lead compound for drug discovery:

  • Research Insight : Natural products containing similar furanone structures have been shown to possess anti-inflammatory and antioxidant properties. These activities are critical for developing therapeutics aimed at chronic inflammatory diseases .

Pest Resistance

Compounds like this may also find applications in agriculture as natural pesticides or growth regulators:

  • Research Insight : Studies have demonstrated that furanones can act as signaling molecules in plant defense mechanisms against pests. This could lead to the development of environmentally friendly pest management strategies .

Drug Delivery Systems

The unique structure of this compound allows for its use in drug delivery systems:

  • Case Study : Research has shown that encapsulating drugs within furanone-based carriers can enhance bioavailability and targeted delivery to specific tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Molecular Weight Key Substituents Biological Activity / Source Reference
Target Compound 586.68 g/mol* C3: (2R,5R)-oxane; C17: furan-5-one; C5,14: -OH; C10,13: -CH3 Not explicitly reported; inferred cardiac activity
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-... (Stigmasterol) 412.69 g/mol C17: aliphatic chain; C3: -OH Plant sterol; membrane component
β-Sitosterol 414.71 g/mol C17: ethyl group; C3: -OH Cholesterol-lowering agent
3-[(2R,5S)-3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-... (Desaroside) 590.70 g/mol* C3: modified oxane; C11: ketone; C17: furan-5-one Cardiotonic potential
Isoquinoline derivatives (e.g., CID 338.2367) 338–399 g/mol C17: isoquinoline; C3: -OH Synthetic; unconfirmed bioactivity

*Calculated based on molecular formula.

Key Differences and Implications

Functional Groups: The target compound’s furan-5-one and methoxy-oxane substituents distinguish it from plant sterols (e.g., β-sitosterol, stigmasterol), which lack these groups . Compared to Desaroside (similarity score: 0.60), the target lacks the C11 ketone but retains the furanone and sugar moieties, suggesting divergent receptor binding .

Synthetic Accessibility :

  • The target’s complex stereochemistry complicates synthesis compared to simpler analogues like stigmasterol, requiring advanced methods like iterative C–H hydroxylation .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound β-Sitosterol Desaroside
Molecular Formula C₃₃H₅₀O₁₀ C₂₉H₅₀O C₃₃H₅₀O₁₁
Hydrogen Bond Donors 5 1 6
XLogP 2.8* 8.2 1.5
Topological Polar Surface Area 156 Ų 20 Ų 178 Ų

*Estimated via fragment-based methods.

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Not reported Not reported
β-Sitosterol 0.68 (s, 3H, C18-CH₃), 3.52 (m, C3-OH) 140.9 (C5), 121.7 (C6)
Isoquinoline CID 338.2367 8.50 (s, 1H, isoquinoline H) 152.1 (C=N), 128.4 (aromatic C)

Q & A

Q. What spectroscopic methods are recommended for initial characterization of this compound, and how should data be interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the core steroidal structure and substituent positions. For example, 1H^1H NMR can resolve the hydroxyl and methoxy groups (δ 3.2–4.5 ppm), while 13C^{13}C NMR identifies the furan-5-one carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+^+) and fragmentation patterns to verify the glycosidic linkage and hydroxylation sites .
  • Infrared (IR) Spectroscopy: Confirm functional groups like hydroxyl (broad ~3200 cm1^{-1}) and carbonyl (sharp ~1750 cm1^{-1}) .

Q. How can researchers design a preliminary synthesis route for this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Break the molecule into the steroidal backbone (e.g., cyclopenta[a]phenanthrene) and the substituted furan-5-one moiety. Use glycosylation reactions to attach the oxane ring .
  • Key Steps:
    • Core Synthesis: Start with a commercially available steroid derivative (e.g., androstane or cholestane analogs) and introduce hydroxyl groups via oxidation or enzymatic catalysis .
    • Glycosylation: Employ Koenigs-Knorr or Mitsunobu conditions to attach the oxane substituent, ensuring stereochemical control .
    • Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate intermediates .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the oxane-substituted steroidal core?

Methodological Answer:

  • Chiral Auxiliaries: Temporarily introduce protecting groups (e.g., benzyl or tert-butyldimethylsilyl) to control hydroxyl stereochemistry during glycosylation .
  • Asymmetric Catalysis: Use Sharpless epoxidation or Jacobsen-Katsuki epoxidation to set stereocenters in the oxane ring .
  • Validation: Compare experimental optical rotation and circular dichroism (CD) spectra with computational predictions (e.g., DFT) .

Q. How can conflicting data on metabolic stability be resolved in preclinical studies?

Methodological Answer:

  • Cross-Validation: Use reference standards from NIST or PubChem to calibrate assays (e.g., LC-MS/MS for quantifying metabolites) .
  • In Vitro Models: Test hepatic microsomal stability (e.g., rat/human S9 fractions) under controlled pH and temperature to identify degradation pathways .
  • Isotopic Labeling: Incorporate 14C^{14}C or 3H^3H isotopes at key positions (e.g., hydroxyl groups) to track metabolic fate via scintillation counting .

Q. What advanced techniques differentiate between structurally similar analogs in complex mixtures?

Methodological Answer:

  • 2D NMR: Utilize 1H^1H-13C^{13}C HSQC and HMBC to map JJ-coupling networks and distinguish regioisomers .
  • Chromatographic Resolution: Optimize UPLC conditions (e.g., C18 columns with 0.1% formic acid in acetonitrile/water) to separate analogs with minor structural differences .
  • X-ray Crystallography: Resolve absolute configuration by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .

Q. How can researchers optimize reaction conditions to minimize byproducts during furan-5-one formation?

Methodological Answer:

  • Kinetic Control: Use low temperatures (0–5°C) and slow reagent addition to favor the desired intramolecular cyclization over polymerization .
  • Catalyst Screening: Test Lewis acids (e.g., BF3_3-OEt2_2) or organocatalysts (e.g., DABCO) to enhance regioselectivity .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction parameters in real time .

Data Analysis and Contradiction Resolution

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R. Report EC50_{50}/IC50_{50} values with 95% confidence intervals .
  • Outlier Detection: Apply Grubbs' test or Dixon’s Q-test to exclude anomalous data points .
  • Reproducibility: Perform triplicate experiments and use ANOVA to assess inter-experimental variability .

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Methodological Answer:

  • Reference Standards: Compare shifts with NIST-certified spectra of analogous steroids (e.g., ergostane derivatives) .
  • Solvent Effects: Account for deuterated solvent differences (e.g., DMSO vs. CDCl3_3) using solvent correction tables .
  • Dynamic Effects: Perform variable-temperature NMR to identify conformational exchange broadening (e.g., rotameric states of the oxane ring) .

Experimental Design

Q. What protocols ensure accurate measurement of the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

  • Solubility: Use shake-flask method with UV-Vis quantification at λmax_{\text{max}}. Validate via nephelometry for low-solubility cases .
  • Stability: Incubate the compound in PBS (pH 7.4) at 37°C, sampling at 0, 24, 48, and 72 hours for LC-MS analysis .
  • Light Sensitivity: Conduct parallel experiments under UV/vis light exclusion (amber glassware) to assess photodegradation .

Q. How can computational tools aid in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., steroid hormone receptors) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability and ligand-receptor dynamics .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities and validate with experimental IC50_{50} data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.